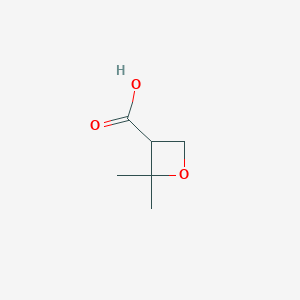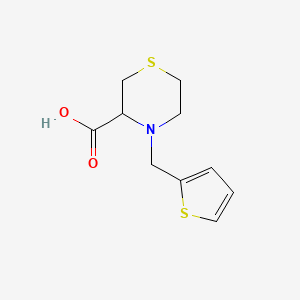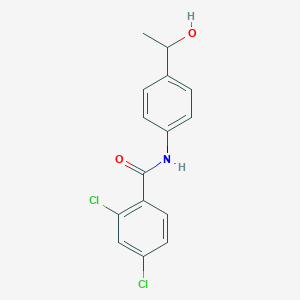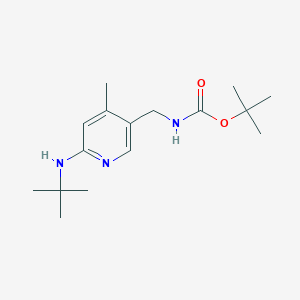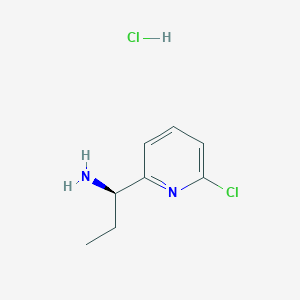
(R)-1-(6-Chloro-pyridin-2-yl)-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom attached to the pyridine ring and a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyridine with chlorine to form 2-chloropyridine, which is then further reacted with propan-1-amine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may involve multiple purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the reagents and conditions used.
Scientific Research Applications
®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit or activate specific enzymes, alter signal transduction pathways, or interact with DNA or RNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler chlorinated pyridine with similar reactivity but different applications.
3-Chloropyridine: Another isomer with distinct chemical properties and uses.
4-Chloropyridine: Similar in structure but with variations in reactivity and applications.
Uniqueness
®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride is unique due to the presence of both the chloropyridine and propan-1-amine groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
(1R)-1-(6-chloropyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-6(10)7-4-3-5-8(9)11-7;/h3-6H,2,10H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
RJNKVKYBUFSNLR-FYZOBXCZSA-N |
Isomeric SMILES |
CC[C@H](C1=NC(=CC=C1)Cl)N.Cl |
Canonical SMILES |
CCC(C1=NC(=CC=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


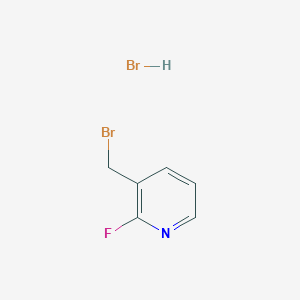
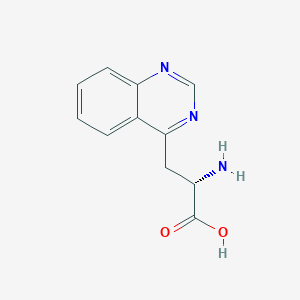
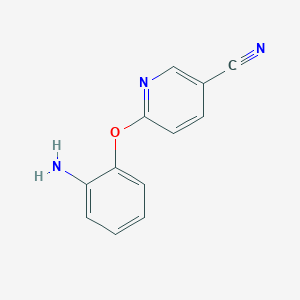
![Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride](/img/structure/B12999555.png)
![1'-Tosylspiro[cyclohexane-1,3'-indolin]-5'-amine](/img/structure/B12999563.png)

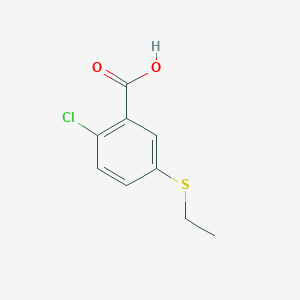
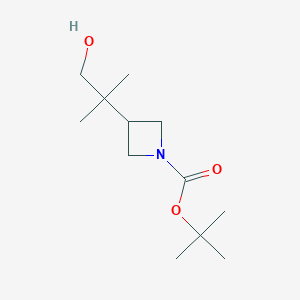
![2,3,5-Trichloropyrido[2,3-d]pyridazine](/img/structure/B12999582.png)

